Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate
Description
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate is a carbamate derivative featuring a phenyl ring substituted with a methyl group at the 3-position and an isopropoxy group at the 5-position. The carbamoylformate moiety is esterified with a methyl group, contributing to its structural uniqueness. The compound’s physicochemical and biological properties are influenced by its substituents, which distinguish it from related carbamate derivatives.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-(3-methyl-5-propan-2-yloxyanilino)-2-oxoacetate |
InChI |
InChI=1S/C13H17NO4/c1-8(2)18-11-6-9(3)5-10(7-11)14-12(15)13(16)17-4/h5-8H,1-4H3,(H,14,15) |
InChI Key |
XUGQLNUXFNMRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing the function of the target proteins .
Comparison with Similar Compounds
Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)
- Key Differences: The hydroxyl group at the 3-position contrasts with the methyl and isopropoxy groups in the target compound.
- Stability : Hydroxyl groups may render Methyl (3-hydroxyphenyl)-carbamate more susceptible to oxidative degradation compared to the methyl and ether-protected substituents in the target compound.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS 1142210-42-1)
- The absence of a thiadiazole in the target compound may reduce electronic effects but simplify synthesis. The thiadiazole’s electron-withdrawing nature could alter reactivity profiles compared to the target’s electron-donating methyl and isopropoxy groups .
- Molecular Weight : At 369.4 g/mol, this compound is heavier than typical carbamates, whereas the target compound’s molecular weight is unconfirmed but likely lower due to the absence of sulfur-containing heterocycles.
Physicochemical Properties (Inferred)
| Compound Name | CAS | Molecular Formula | Key Substituents | Predicted logP | Solubility (Aqueous) |
|---|---|---|---|---|---|
| Methyl {[3-methyl-5-(isopropoxy)phenyl]carbamoyl}formate | N/A | C₁₃H₁₅NO₅ | 3-methyl, 5-isopropoxy | ~2.8 (estimated) | Low (lipophilic) |
| Methyl (3-hydroxyphenyl)-carbamate | 13683-89-1 | C₈H₉NO₃ | 3-hydroxyl | ~1.5 | Moderate |
| Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate | 1142210-42-1 | C₁₈H₁₅N₃O₄S | Thiadiazole, methoxybenzoate | ~3.2 | Low |
Notes:
- logP : Estimated using substituent contributions (e.g., isopropoxy adds +0.6, methyl +0.5) .
- Solubility : Hydroxyl groups enhance solubility; bulky lipophilic groups reduce it.
Reactivity and Stability
- Hydrolysis : The methyl ester in the target compound may undergo hydrolysis under basic conditions, similar to other carbamates. Thiadiazole-containing analogs (e.g., CAS 1142210-42-1) may exhibit slower hydrolysis due to electron-withdrawing effects stabilizing the ester .
- Metabolism : Isopropoxy groups are metabolically stable compared to hydroxyl groups, which may undergo glucuronidation or sulfation .
Research Findings and Implications
- Bioactivity: While direct data are unavailable, structural analogs like Methyl (3-hydroxyphenyl)-carbamate and thiadiazole derivatives are associated with enzyme inhibition (e.g., phosphatase or kinase targets) .
- Synthetic Accessibility : The absence of sulfur heterocycles in the target compound may streamline synthesis compared to thiadiazole-containing derivatives, which require specialized reagents .
Biological Activity
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate (CID 125454333) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research results.
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- IUPAC Name : this compound
- CAS Number : 2060039-19-0
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological pathways. The compound has been studied for its potential anti-inflammatory and neuroprotective effects.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus mitigating inflammatory responses.
- Neuroprotective Effects : Preliminary studies indicate that this compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as neurodegenerative diseases.
Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on SH-SY5Y neuronal cells subjected to oxidative stress. Key findings include:
- Cell Viability : The compound improved cell viability under oxidative stress conditions, suggesting a protective role.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 50 |
| 10 | 75 |
| 50 | 85 |
- Mechanism : The protective effects were linked to the inhibition of apoptosis and necrosis pathways, with significant reductions in caspase-3 activity observed at concentrations of 10 µM and higher.
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. The results indicated:
- Cytokine Inhibition : this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 100 |
| Compound (10 µM) | 75 | 50 |
| Compound (50 µM) | 30 | 20 |
Pharmacological Implications
The biological activities of this compound suggest potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders. Further studies are warranted to explore its efficacy and safety profiles in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
